2-Hexanone, 3-(formyloxy)-(9CI)
Description
Properties
CAS No. |
151919-56-1 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-oxohexan-3-yl formate |
InChI |
InChI=1S/C7H12O3/c1-3-4-7(6(2)9)10-5-8/h5,7H,3-4H2,1-2H3 |
InChI Key |
OKGFMPDJWVDETF-UHFFFAOYSA-N |
SMILES |
CCCC(C(=O)C)OC=O |
Canonical SMILES |
CCCC(C(=O)C)OC=O |
Synonyms |
2-Hexanone, 3-(formyloxy)- (9CI) |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of 3-Chloro-2-Hexanone
Haloketones serve as precursors for introducing oxygen-based substituents. 3-Chloro-2-hexanone, when treated with sodium formate, undergoes nucleophilic substitution to yield the formyloxy derivative:
Reaction Scheme:
Procedure:
-
Haloketone Synthesis : 3-Chloro-2-hexanone is prepared via free-radical chlorination of 2-hexanone using sulfuryl chloride (SO₂Cl₂) under UV light.
-
Substitution Reaction : The haloketone is reacted with sodium formate in dimethyl sulfoxide (DMSO) at 80–100°C for 4–8 hours.
-
Work-Up : The mixture is diluted with water, extracted with dichloromethane, and purified via column chromatography (silica gel, hexane/ethyl acetate).
Key Considerations :
-
Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of the formate ion.
-
Steric hindrance at the tertiary carbon may necessitate prolonged reaction times.
Transition Metal-Catalyzed Carbonylation
Palladium-catalyzed carbonylation offers a modern approach to introduce the formyloxy group directly. This method leverages carbon monoxide (CO) and methanol to generate formate esters in situ:
Reaction Scheme:
Procedure:
-
Catalyst Preparation : 5% Pd/C is activated under hydrogen flow at 200°C.
-
Reaction Conditions : The substrate, CO (20 bar), and methanol are heated to 120°C in a pressurized reactor for 12–24 hours.
-
Product Isolation : The catalyst is filtered, and the product is extracted using ether/water partitioning.
Advantages :
-
High atom economy and minimal byproducts.
-
Scalable for industrial production.
Limitations :
-
Requires specialized equipment for high-pressure CO handling.
Comparative Analysis of Methods
Key Observations :
-
The Pd-catalyzed method offers superior yield and purity but at higher operational complexity.
-
Nucleophilic substitution is limited by the availability of haloketone precursors.
Industrial Applications and Scalability
2-Hexanone, 3-(formyloxy)-(9CI) finds niche applications in:
-
Polymer Chemistry : As a solvent for cellulose nitrate and vinyl resins, leveraging its low photochemical reactivity.
-
Pharmaceutical Intermediates : The formyloxy group serves as a protecting group in multistep syntheses.
-
Fragrance Industry : Analogous to 3-methyl oxetanemethanol derivatives, it may enhance stability of volatile odorants.
Scalability Challenges :
-
Batch vs. continuous processing trade-offs in esterification.
-
Catalyst recycling in Pd-mediated routes.
Chemical Reactions Analysis
Types of Reactions
2-Hexanone, 3-(formyloxy)-(9CI) undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into formic acid and 1-acetylbutanol in the presence of water and an acid or base catalyst.
Oxidation: The ester can be oxidized to produce formic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester into alcohols and other reduced forms.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or atmospheric oxygen.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Formic acid and 1-acetylbutanol.
Oxidation: Formic acid and other oxidized derivatives.
Reduction: Alcohols and reduced esters.
Scientific Research Applications
2-Hexanone, 3-(formyloxy)-(9CI) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of formic acid 1-acetylbutyl ester involves its interaction with molecular targets and pathways. The ester can undergo hydrolysis to release formic acid, which can act as a reducing or oxidizing agent in various biochemical processes . The formic acid moiety can interact with enzymes and proteins, influencing their activity and function.
Comparison with Similar Compounds
Chemical Identity
- CAS Number : 151919-56-1
- Molecular Formula : C₇H₁₂O₃
- Molecular Weight : 144.168 g/mol
- Structure: A six-carbon ketone backbone (2-hexanone) with a formyloxy (-OCHO) substituent at the third carbon position. The ester functional group distinguishes it from simpler hexanone derivatives .
Key Features
- The formyloxy group introduces ester-like reactivity, including susceptibility to hydrolysis under acidic or basic conditions.
- Limited experimental data on its physical properties (e.g., boiling point, solubility) are available in the provided evidence, necessitating inferences from structural analogs.
Comparison with Structurally Similar Compounds
Functional Group and Structural Differences
The table below highlights critical differences between 2-Hexanone, 3-(formyloxy)-(9CI) and analogous compounds:
Reactivity and Stability
- Ester Group vs. Hydroxy/Methoxy Groups: The formyloxy group in 2-Hexanone, 3-(formyloxy)-(9CI) is prone to hydrolysis, yielding formic acid and a secondary alcohol. In contrast, hydroxy derivatives (e.g., 4-Hydroxy-5-methyl-2-hexanone) may undergo oxidation or esterification, while methoxy-substituted compounds (e.g., 4-methoxy-3-methylene-2-hexanone) exhibit greater hydrolytic stability . Alkenes (e.g., 5-Hexen-2-one, 3-hydroxy-3-methyl-(9CI)) are susceptible to electrophilic addition reactions, unlike the ester-containing target compound .
- Environmental Partitioning: 2-Hexanone (parent compound, CAS 591-78-6) has a Henry’s Law constant of 2.2×10⁻⁴ atm·m³/mol, suggesting moderate volatility. The formyloxy derivative likely has lower volatility due to increased polarity, but experimental confirmation is needed .
Toxicity and Environmental Impact
- 2-Hexanone (CAS 591-78-6): Documented neurotoxic effects in prolonged exposure; Minimal Risk Levels (MRLs) established for inhalation and oral routes .
- 2-Hexanone, 3-(formyloxy)-(9CI): No direct toxicity data available.
Q & A
Q. How to design a study investigating the metabolic fate of 2-Hexanone, 3-(formyloxy)-(9CI) in mammalian systems?
- Methodology :
- In Vitro Metabolism : Incubate with liver microsomes (e.g., human S9 fraction) to identify phase I/II metabolites via UPLC-QTOF-MS.
- Isotope Labeling : Synthesize ¹³C-labeled analogs to trace metabolic pathways. Compare with in silico predictions from ADMET software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
